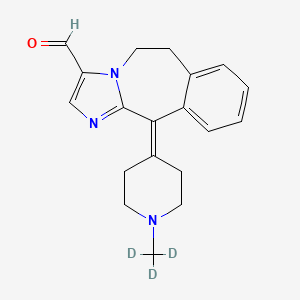

Alcaftadine-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

11-[1-(trideuteriomethyl)piperidin-4-ylidene]-5,6-dihydroimidazo[2,1-b][3]benzazepine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O/c1-21-9-6-15(7-10-21)18-17-5-3-2-4-14(17)8-11-22-16(13-23)12-20-19(18)22/h2-5,12-13H,6-11H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWTBKTRZPHJQLH-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=C2C3=CC=CC=C3CCN4C2=NC=C4C=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCC(=C2C3=CC=CC=C3CCN4C2=NC=C4C=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Alcaftadine-d3 chemical structure and molecular weight.

Technical Whitepaper: Alcaftadine-d3 as a Bioanalytical Internal Standard

Abstract This technical guide provides a comprehensive analysis of this compound, the stable isotope-labeled analog of the second-generation H1-antihistamine Alcaftadine. Designed for researchers and bioanalytical scientists, this document details the chemical identity, physicochemical properties, and critical application of this compound as an Internal Standard (IS) in LC-MS/MS workflows. It addresses the necessity of deuterium labeling for correcting matrix effects in pharmacokinetic (PK) studies and provides a self-validating protocol for method development.

Part 1: Chemical Identity & Physicochemical Properties

This compound is chemically modified to contain three deuterium atoms (

Table 1: Chemical Specification Sheet

| Property | Specification |

| Compound Name | This compound |

| IUPAC Name | 11-(1-(methyl-d3)-4-piperidinylidene)-6,11-dihydro-5H-imidazo[2,1-b][3]benzazepine-3-carboxaldehyde |

| CAS Number | 1794775-80-6 |

| Molecular Formula | |

| Molecular Weight | 310.42 g/mol (Free Base) |

| Parent Drug MW | 307.39 g/mol (Unlabeled Alcaftadine) |

| Isotopic Purity | Typically ≥ 99% deuterated forms |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol, Acetonitrile; slightly soluble in water (pH dependent) |

| Storage | -20°C, hygroscopic, protect from light (aldehyde moiety is reactive) |

Critical Note on Salt Forms: this compound is often supplied as a salt (e.g., HCl or Trifluoroacetate). Researchers must adjust the weighed mass to account for the counter-ion when preparing stock solutions equivalent to the free base concentration.

Part 2: The Role of Deuterium Labeling in Bioanalysis

In quantitative LC-MS/MS, the "Matrix Effect" (ion suppression or enhancement) is a primary source of analytical error. Co-eluting phospholipids or endogenous plasma components can alter the ionization efficiency of the target analyte.

Why this compound?

-

Co-elution: Due to the minimal kinetic isotope effect of the methyl-d3 group, this compound co-elutes with Alcaftadine. It experiences the exact same matrix suppression/enhancement at the moment of ionization.[1]

-

Mass Differentiation: The +3 Da mass shift allows the mass spectrometer to distinguish the IS (m/z 311.2) from the analyte (m/z 308.2) in Multiple Reaction Monitoring (MRM) mode.

-

Normalization: The ratio of Analyte Area to IS Area is used for quantification, mathematically canceling out the variations in extraction recovery and ionization efficiency.

Part 3: Bioanalytical Protocol (LC-MS/MS)

This section outlines a self-validating workflow for quantifying Alcaftadine in human plasma using this compound.

Experimental Workflow Diagram

Figure 1: Step-by-step bioanalytical workflow for Alcaftadine quantification using isotope dilution.

Methodological Specifics

A. Sample Preparation (Protein Precipitation) Liquid-Liquid Extraction (LLE) is often preferred for high sensitivity, but Protein Precipitation (PPT) is sufficient for clinical ranges (0.1–10 ng/mL).

-

Aliquot 50 µL of plasma.

-

Add 10 µL of this compound working solution (e.g., 100 ng/mL in 50% MeOH).

-

Add 150 µL of Acetonitrile (precipitating agent).

-

Vortex for 1 min; Centrifuge at 10,000 rpm for 10 min.

-

Transfer supernatant to LC vials.

B. Chromatographic Conditions (HPLC/UPLC)

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 3 minutes.

-

Flow Rate: 0.4 mL/min.

C. Mass Spectrometry (MRM Parameters) Operate in Positive Electrospray Ionization (ESI+) mode.

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Rationale |

| Alcaftadine | 308.2 ( | 234.1 | ~25 | Loss of aldehyde/fragmentation of benzazepine core. |

| This compound | 311.2 ( | 237.1 | ~25 | Critical: Fragment must retain the |

Validation Check: If the this compound transitions to a product ion of 234.1 (same as parent), it indicates the metabolic instability or fragmentation loss of the labeled methyl group. Ensure the Q3 ion is shifted by +3 Da (237.1) to maintain specificity.

Part 4: Synthesis & Stability Considerations

Synthesis Route:

this compound is typically synthesized by alkylating the des-methyl precursor (N-desmethyl alcaftadine) with iodomethane-d3 (

Stability & Handling:

-

Light Sensitivity: The aldehyde group at position 3 is susceptible to oxidation (to carboxylic acid) or reduction. Solutions should be kept in amber glass vials.

-

Stock Solutions: Stable in Methanol at -20°C for up to 6 months.

-

Working Solutions: Prepare fresh weekly or validate stability at 4°C.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19371515, Alcaftadine. Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). Clinical Pharmacology Review: Lastacaft (Alcaftadine). Retrieved from [Link][1]

-

Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.[2] (Contextual grounding for IS usage).

Sources

Physical and chemical properties of Alcaftadine-d3.

The following technical guide details the physicochemical properties, analytical applications, and handling protocols for Alcaftadine-d3 , a stable isotope-labeled internal standard.

Role: Stable Isotope Internal Standard (IS) for Bioanalysis Parent Compound: Alcaftadine (H1 Histamine Receptor Antagonist)

Chemical Identity & Molecular Architecture

This compound is the deuterated analog of Alcaftadine, specifically labeled to serve as a reference standard in mass spectrometry. The deuterium labeling is typically located on the N-methyl group of the piperidine ring, offering a mass shift of +3 Da relative to the parent compound. This structural congruency ensures it mimics the ionization and chromatographic behavior of the analyte while remaining spectrally distinct.

| Feature | Specification |

| Chemical Name | 6,11-dihydro-11-(1-methyl-d3-4-piperidinylidene)-5H-imidazo[2,1-b][3]benzazepine-3-carboxaldehyde |

| CAS Number | 1794775-80-6 (Note: CAS may vary by specific isomer/vendor; verify Certificate of Analysis) |

| Parent CAS | 147084-10-4 |

| Molecular Formula | C₁₉H₁₈D₃N₃O |

| Molecular Weight | 310.42 g/mol (Parent: 307.39 g/mol ) |

| Isotopic Purity | Typically ≥ 99% deuterated forms (d0 < 0.1%) |

| Appearance | White to pale yellow solid |

Structural Integrity & Labeling

The stability of the deuterium label is critical. The N-methyl-d3 position is chemically stable under standard physiological and extraction conditions (pH 2–10). Unlike exchangeable protons (e.g., -OH or -NH), the C-D bonds on the methyl group do not undergo deuterium-hydrogen exchange (D/H exchange) in aqueous solvents, ensuring the mass shift remains constant during LC-MS/MS analysis.

Physicochemical Profile

Understanding the physical properties of the d3-analog requires extrapolating from the parent Alcaftadine, as the isotope effect on solubility and pKa is negligible for practical bioanalytical purposes.

Solubility & Solution Chemistry

This compound is a lipophilic base. It exhibits poor solubility in pure water but dissolves readily in organic solvents and acidified aqueous buffers.

-

Solubility (Practical):

-

DMSO: Soluble (> 25 mg/mL) – Recommended for Stock Solutions.

-

Methanol: Soluble (> 10 mg/mL).[1]

-

Water: Insoluble (< 0.1 mg/mL at neutral pH).

-

-

pKa Values:

-

pKa₁ (Imidazole): ~1.7

-

pKa₂ (Piperidine Nitrogen): ~7.2

-

Implication: The molecule is positively charged at acidic pH (used in mobile phases) and neutral/lipophilic at physiological pH (7.4).

-

The "Deuterium Effect" in Chromatography

While d3-analogs are "perfect" internal standards, slight chromatographic separation between the parent (H3) and the isotope (d3) can occur due to the slightly lower lipophilicity of C-D bonds compared to C-H bonds.

-

Retention Time Shift: this compound may elute slightly earlier (0.02 – 0.05 min) than Alcaftadine on C18 columns.

-

Mitigation: This shift is usually negligible. However, in high-throughput gradients, ensure the integration window covers both species to prevent peak chopping.

Analytical Application: LC-MS/MS Methodology

The primary utility of this compound is to correct for Matrix Effects (Ion Suppression/Enhancement) during the quantification of Alcaftadine in biological matrices (plasma, tear fluid, ocular tissues).

Mechanism of Error Correction

In Electrospray Ionization (ESI), co-eluting phospholipids can suppress the ionization of the analyte. Because this compound co-elutes (or nearly co-elutes) with the analyte, it experiences the exact same suppression. Therefore, the Area Ratio (Analyte/IS) remains constant even if absolute signal intensity drops.

Figure 1: Workflow demonstrating how this compound compensates for matrix effects during ionization.

Mass Spectrometry Transitions (MRM)

Optimization of Collision Energy (CE) and Declustering Potential (DP) is required for each instrument.

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Rationale |

| Alcaftadine | 308.2 [M+H]⁺ | 272.2 | Loss of water/formyl moiety (Characteristic) |

| Alcaftadine | 308.2 [M+H]⁺ | 230.1 | Secondary fragment (Qualifier) |

| This compound | 311.2 [M+H]⁺ | 275.2 | Corresponding d3 fragment (Retains label) |

Note: If the fragmentation pathway involves the loss of the N-methyl group (31 Da), the d3-label would be lost, resulting in a product ion of 277 for BOTH parent and IS. This causes "crosstalk." Ensure you select a transition (like 311 -> 275) that retains the deuterated methyl group.

Validated Experimental Protocol

Objective: Extraction of Alcaftadine from Human Plasma using this compound.

Stock Preparation

-

Master Stock: Dissolve 1 mg this compound in 1 mL DMSO (1 mg/mL). Store at -20°C.

-

Working IS Solution: Dilute Master Stock in 50:50 Methanol:Water to a concentration of 50 ng/mL . Prepare fresh weekly.

Sample Extraction (Protein Precipitation - PPT)

This method is preferred for high-throughput PK studies due to the lipophilicity of the compound.

-

Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

-

Spike IS: Add 20 µL of Working IS Solution (this compound). Vortex gently.

-

Precipitate: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

-

Why Formic Acid? It disrupts protein binding and ensures the analyte is protonated.

-

-

Vortex: Mix vigorously for 30 seconds.

-

Centrifuge: Spin at 13,000 rpm (approx 15,000 x g) for 10 minutes at 4°C.

-

Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of water (dilution prevents solvent peak distortion).

LC Conditions

-

Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 3 minutes.

-

Flow Rate: 0.4 mL/min.

Handling, Stability & Safety

Storage

-

Solid State: Stable for >2 years at -20°C. Protect from light and moisture (desiccate).

-

Solution State:

-

DMSO Stock: Stable for 6 months at -20°C.

-

Aqueous/Working Dilutions: Unstable long-term. Discard after 1 week at 4°C due to potential adsorption to glass/plastic or hydrolysis of the aldehyde group.

-

Safety Profile

-

Hazard: Treat as a potent antihistamine. Avoid inhalation or skin contact.

-

PPE: Wear nitrile gloves, safety goggles, and lab coat. Handle powder in a fume hood.

-

Disposal: Incineration as chemical waste.

References

-

PubChem. (2024). Alcaftadine Compound Summary. National Library of Medicine. Available at: [Link]

-

Gallois-Bernos, A. C., & Thurmond, R. L. (2012). Alcaftadine, a new antihistamine with combined antagonist activity at histamine H1, H2, and H4 receptors. Journal of Receptor, Ligand and Channel Research. Available at: [Link]

Sources

A Technical Guide to the Isotopic Purity and Enrichment of Alcaftadine-d3

This guide provides an in-depth technical overview of Alcaftadine-d3, focusing on the critical quality attributes of isotopic purity and enrichment. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled (SIL) compounds as internal standards (IS) in bioanalytical studies.[1][2] We will explore the scientific rationale behind the use of deuterated standards, the methodologies for their characterization, and the interpretation of the resulting data, all within the framework of established regulatory expectations.

Section 1: The Role of Alcaftadine and its Deuterated Analog in Bioanalysis

Alcaftadine: A Multi-Faceted Antihistamine

Alcaftadine is a potent H1 histamine receptor antagonist approved for the prevention of itching associated with allergic conjunctivitis.[3][] Its mechanism of action is multifaceted, involving not only the blockage of H1 receptors but also the inhibition of histamine release from mast cells and the stabilization of conjunctival epithelial tight junctions.[5][6][7] This dual action provides rapid and sustained relief from ocular allergic symptoms.[6] When conducting pharmacokinetic (PK), toxicokinetic, or bioequivalence studies, the accurate quantification of Alcaftadine in biological matrices is paramount.[1]

The "Gold Standard": Why Use this compound as an Internal Standard?

In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), an internal standard is crucial for correcting variability during sample processing and analysis.[8] A stable isotope-labeled internal standard, such as this compound, is considered the "gold standard".[1] Because its physicochemical properties are nearly identical to the unlabeled analyte (Alcaftadine), it co-elutes chromatographically and experiences similar extraction recovery and ionization efficiency in the mass spectrometer.[1][9] This mimicry allows for highly accurate and precise quantification, as the ratio of the analyte to the internal standard remains consistent even if sample loss or matrix effects occur.[9] The use of a mass difference of three or more mass units, as in this compound, is generally required to prevent spectral overlap.[10]

Section 2: Defining and Differentiating Isotopic Purity and Enrichment

A nuanced understanding of isotopic labeling terminology is essential for the correct characterization and application of this compound.

Isotopic Enrichment

Isotopic enrichment refers to the percentage of a specific isotope at a designated labeled position within a molecule.[11][12] For this compound, if the N-methyl group is the site of deuteration, an isotopic enrichment of 99% means that at any given molecule, there is a 99% probability of finding a deuterium atom at each of the three possible positions on that methyl group.[11]

Isotopic Purity (Species Abundance)

Isotopic purity, also referred to as species abundance, is the percentage of the total molecular population that possesses the desired complete isotopic composition.[11] It is a common misconception that 99% isotopic enrichment equates to 99% isotopic purity.[11][12] Due to the statistical nature of the deuteration process, a batch of this compound will contain a distribution of isotopologues (e.g., d3, d2, d1, and d0). The theoretical distribution of these species can be calculated using a binomial expansion.[11]

For a molecule with three deuteration sites (d3) and an isotopic enrichment of 99.0% (D = 0.99), the theoretical species abundance is calculated as follows:

-

d3 (this compound): D³ = (0.99)³ = 97.03%

-

d2 (Alcaftadine-d2): 3 * D² * (1-D) = 3 * (0.99)² * (0.01) = 2.94%

-

d1 (Alcaftadine-d1): 3 * D * (1-D)² = 3 * (0.99) * (0.01)² = 0.03%

-

d0 (Unlabeled Alcaftadine): (1-D)³ = (0.01)³ = 0.000001%

It is critical that the level of the unlabeled analyte (d0) in the internal standard be minimal to non-existent to avoid interfering with the quantification of the actual analyte in the study samples.[10]

Section 3: Analytical Characterization of this compound

A combination of analytical techniques is employed to confirm the structural integrity, isotopic enrichment, and purity of this compound.[13][14]

Mass Spectrometry (MS) for Isotopic Purity and Enrichment

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is a primary tool for determining isotopic purity.[13][15][16][17] The high mass accuracy of modern instruments, such as Time-of-Flight (TOF) mass spectrometers, allows for the resolution and quantification of the different isotopologues of Alcaftadine.[16][17][18]

-

Sample Preparation: Dissolve the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

-

LC Separation: Inject the sample onto a suitable UPLC or HPLC column (e.g., a C18 column) to separate the this compound from any potential impurities.[17][18]

-

MS Acquisition: Acquire full scan mass spectra using a high-resolution mass spectrometer in positive electrospray ionization (ESI) mode.

-

Data Processing:

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Enrichment

NMR spectroscopy is indispensable for confirming the position of the deuterium labels and providing an independent measure of isotopic enrichment.[19][20][21][22]

-

¹H-NMR (Proton NMR): This technique is used to verify the molecular structure. In a highly deuterated sample, the absence or significant reduction of a proton signal at a specific chemical shift confirms the location of deuterium substitution.[22] The small residual proton signals can be compared to a known internal standard to quantify the overall isotopic enrichment.[11]

-

²H-NMR (Deuterium NMR): This method directly detects the deuterium atoms, confirming their presence at the expected positions in the molecule.[22]

-

Sample Preparation: Accurately weigh the this compound sample and a certified quantitative internal standard into an NMR tube. Dissolve in a suitable deuterated solvent (e.g., DMSO-d6).

-

¹H-NMR Acquisition: Acquire a quantitative ¹H-NMR spectrum with appropriate relaxation delays to ensure full signal relaxation for accurate integration.

-

Data Analysis:

-

Integrate the area of a well-resolved signal from the internal standard.

-

Integrate the area of the residual proton signal at the site of deuteration in this compound.

-

Calculate the molar ratio of the residual protons to the internal standard.

-

From this ratio, determine the isotopic enrichment at the labeled site.

-

Section 4: Data Interpretation and Acceptance Criteria

Regulatory bodies like the FDA provide guidance on the validation of bioanalytical methods, which includes the characterization of reference standards.[23][24][25] The Certificate of Analysis (CoA) for this compound should provide clear data on its chemical and isotopic purity.

| Parameter | Method | Typical Acceptance Criteria | Rationale |

| Chemical Purity | HPLC-UV, LC-MS | > 98% | Ensures that the response is from the compound of interest and not chemical impurities. |

| Isotopic Enrichment | qNMR, HRMS | ≥ 98% | High enrichment minimizes the proportion of lower-mass isotopologues. |

| Isotopic Purity (d3) | HRMS | > 95% (typically) | The main component should be the fully deuterated species. |

| Unlabeled Species (d0) | HRMS | < 0.1% or not detectable | Prevents contribution to the analyte signal, which would lead to inaccurate quantification.[10] |

Section 5: Visualizing the Workflow and Concepts

Workflow for Isotopic Purity Determination

Sources

- 1. benchchem.com [benchchem.com]

- 2. isotope-labeled internal standards: Topics by Science.gov [science.gov]

- 3. Alcaftadine - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. What is the mechanism of Alcaftadine? [synapse.patsnap.com]

- 7. What is Alcaftadine used for? [synapse.patsnap.com]

- 8. fda.gov [fda.gov]

- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 11. isotope.com [isotope.com]

- 12. isotope.com [isotope.com]

- 13. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. resolvemass.ca [resolvemass.ca]

- 15. resolvemass.ca [resolvemass.ca]

- 16. researchgate.net [researchgate.net]

- 17. almacgroup.com [almacgroup.com]

- 18. almacgroup.com [almacgroup.com]

- 19. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 23. anivet.au.dk [anivet.au.dk]

- 24. fda.gov [fda.gov]

- 25. fda.gov [fda.gov]

Technical Deep Dive: The Mechanism of Action of Alcaftadine

A Multidimensional Approach to Ocular Allergy Therapeutics

Executive Summary

Alcaftadine (6,11-dihydro-11-(1-methyl-4-piperidinylidene)-5H-imidazo[2,1-b][3]benzazepine-3-carboxaldehyde) represents a distinct evolution in the pharmacotherapy of allergic conjunctivitis.[1][2][3][4] Unlike traditional second-generation antihistamines that function primarily as H1 receptor antagonists, Alcaftadine exhibits a triple-mechanism profile :

-

Broad-Spectrum Inverse Agonism: High affinity for H1 and H2 receptors, with functional antagonism at H4.

-

Epithelial Barrier Modulation: Direct upregulation and preservation of tight junction proteins (ZO-1, E-cadherin).

-

Immune Cell Stabilization: Inhibition of mast cell degranulation and eosinophil chemotaxis.

This guide dissects these mechanisms for researchers and drug developers, providing the causal logic and experimental frameworks necessary to validate these pathways.

Part 1: Molecular Pharmacology (The Receptor Level)

Alcaftadine is not merely a blocker; it is an inverse agonist . In the context of the G-protein coupled receptor (GPCR) superfamily, histamine receptors possess constitutive activity—they can signal basally even without histamine present. Alcaftadine binds to the receptor and stabilizes it in the inactive state , thereby reducing this basal signaling below constitutive levels.

1.1 Receptor Affinity Profile

Alcaftadine distinguishes itself from competitors (e.g., olopatadine, bepotastine) through its unique affinity spectrum, particularly its interaction with H2 and H4 receptors, which are increasingly recognized for their roles in chronic itch and inflammation.[1]

| Receptor | Affinity ( | Functional Consequence | |

| H1 | 8.5 | 2.9 nM | Primary relief of acute itch and vasodilation. |

| H2 | 7.2 | 58 nM | Reduction of vascular permeability; unique to Alcaftadine among ocular antiallergics. |

| H4 | 5.8 | ~1.5 | Modulation of eosinophil chemotaxis and chronic inflammation. |

| H3 | N/A | No Affinity | None.[2] |

Mechanistic Insight: The H2 affinity is critical. While H1 receptors drive the itch sensation, H2 receptors on the conjunctival vasculature contribute significantly to vasodilation and redness. Alcaftadine’s dual H1/H2 blockade provides a more comprehensive suppression of the "red eye" phenotype than H1-selective agents.

1.2 Visualization: The Inverse Agonist Signaling Pathway

The following diagram illustrates how Alcaftadine disrupts the Gq/11 signaling cascade, preventing the calcium release that triggers pruritus.

Figure 1: Mechanism of Inverse Agonism. Alcaftadine shifts the receptor equilibrium toward the inactive state, silencing basal Gq/11 signaling.

Part 2: The Epithelial Barrier (The Unique Differentiator)

The most significant divergence in Alcaftadine’s mechanism is its ability to preserve the conjunctival epithelial barrier .

2.1 The Junctional Defect

In allergic conjunctivitis, histamine and proteases (released by mast cells) cleave tight junction proteins, specifically Zonula Occludens-1 (ZO-1) and E-cadherin . This creates a "leaky" epithelium, allowing allergens to penetrate deeper into the tissue, perpetuating the inflammatory cycle.

2.2 Alcaftadine’s Protective Shield

Research demonstrates that Alcaftadine prevents the downregulation of ZO-1 and E-cadherin expression during allergen challenge.

-

Causality: By maintaining junctional integrity, Alcaftadine limits the paracellular transport of allergens.[5]

-

Comparative Data: In murine models, while olopatadine reduced mast cell degranulation, it failed to prevent the decrease in ZO-1 expression.[6][7] Alcaftadine prevented this decrease significantly (p < 0.05).[6]

2.3 Visualization: Junctional Integrity

Figure 2: Preservation of Tight Junctions. Alcaftadine prevents the allergen-mediated degradation of ZO-1, maintaining the epithelial shield.

Part 3: Experimental Protocols for Validation

To ensure scientific integrity, the following protocols describe how to validate these mechanisms. These are designed as self-validating systems where controls ensure the observed effect is drug-specific.

Protocol A: Radioligand Binding Assay (Receptor Affinity)

Objective: Determine

-

Preparation: Transfect CHO (Chinese Hamster Ovary) cells to stably express human H1, H2, or H4 receptors.

-

Membrane Isolation: Homogenize cells and centrifuge (40,000 x g) to isolate membrane fractions.

-

Incubation:

-

H1: Incubate membranes with

-pyrilamine (0.5-1.0 nM). -

H2: Incubate with

-aminopotentidine. -

Displacement: Add Alcaftadine at increasing concentrations (

to

-

-

Termination: Filter through GF/B glass fiber filters; wash with ice-cold buffer.

-

Analysis: Measure radioactivity via liquid scintillation.

-

Calculation: Use the Cheng-Prusoff equation:

.-

Validation Check: The reference compound (e.g., diphenhydramine for H1) must yield a

within 10% of historical literature values.

-

Protocol B: In Vivo Tight Junction Assessment (Murine CAC Model)

Objective: Visualize the preservation of ZO-1 in the conjunctiva.

-

Sensitization: Inject mice (Balb/c) intraperitoneally with Short Ragweed Allergen (SRW) + Alum on Days 0 and 7.

-

Challenge: On Day 15, apply topical SRW to the ocular surface.

-

Treatment: Administer Alcaftadine 0.25% or Vehicle 15 minutes prior to challenge.

-

Tissue Harvest: Euthanize animals 24 hours post-challenge (late-phase).

-

Immunofluorescence:

-

Quantification: Measure fluorescence intensity in the apical epithelium using confocal microscopy.

-

Success Metric: Vehicle-treated eyes must show >40% reduction in ZO-1 fluorescence compared to naïve eyes. Alcaftadine group should show no statistically significant difference from naïve eyes.

-

Part 4: Pharmacokinetics & Clinical Translation

Alcaftadine acts as a "metabolic clock."

-

Metabolism: It is rapidly metabolized by cytosolic enzymes (aldehyde dehydrogenase) to a carboxylic acid metabolite.

-

Activity: Both the parent aldehyde and the carboxylic acid metabolite are active H1 antagonists, ensuring sustained duration.

-

Onset: The parent molecule penetrates the lipophilic corneal epithelium rapidly (

~15 mins).

| Parameter | Data Point | Clinical Implication |

| Onset of Action | < 15 Minutes | Rapid relief of acute itching. |

| Duration | 16-24 Hours | Supports once-daily (QD) dosing. |

| Metabolism | Non-CYP450 | Minimal risk of systemic drug-drug interactions. |

| Systemic Exposure | Negligible systemic side effects. |

References

-

Gallois-Bernos, A. C., & Thurmond, R. L. (2012). Alcaftadine, a new antihistamine with combined antagonist activity at histamine H1, H2, and H4 receptors.[10] Journal of Receptor, Ligand and Channel Research.[10]

-

Ackerman, S., et al. (2016). Comparison of effects of alcaftadine and olopatadine on conjunctival epithelium and eosinophil recruitment in a murine model of allergic conjunctivitis. Drug Design, Development and Therapy.

-

Bohets, H., et al. (2011). Clinical pharmacology of alcaftadine, a novel antihistamine for the prevention of allergic conjunctivitis.[4][6][10] Journal of Ocular Pharmacology and Therapeutics.

-

Ono, S. J., & Lane, K. (2011). Comparison of effects of alcaftadine and olopatadine on conjunctival epithelium and eosinophil recruitment. Clinical Ophthalmology.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Topical antihistamines, mast cell stabilizers, and dual-action agents in ocular allergy: current trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Update and clinical utility of alcaftadine ophthalmic solution 0.25% in the treatment of allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Comparison of effects of alcaftadine and olopatadine on conjunctival epithelium and eosinophil recruitment in a murine model of allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of effects of alcaftadine and olopatadine on conjunctival epithelium and eosinophil recruitment in a murine model of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Alcaftadine | C19H21N3O | CID 19371515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. cellagentech.com [cellagentech.com]

Navigating the Isotopic Frontier: A Technical Safety and Handling Guide for Alcaftadine-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the safe handling, storage, and emergency procedures for Alcaftadine-d3. As a deuterated analog of the H1 histamine receptor antagonist Alcaftadine, this compound is a critical tool in pharmacokinetic studies and metabolic profiling.[1][2][3] While isotopic substitution with deuterium can alter metabolic pathways, often leading to a more favorable pharmacokinetic profile, the fundamental chemical reactivity and associated hazards are generally comparable to the parent compound.[1] This document synthesizes the known safety profile of Alcaftadine with the specific considerations required for handling deuterated compounds to ensure laboratory safety and maintain isotopic purity.

Section 1: Chemical Identification and Properties

A clear understanding of the physical and chemical properties of this compound is foundational to its safe handling. The primary distinction from Alcaftadine is the substitution of three hydrogen atoms with deuterium, resulting in a slightly higher molecular weight.

| Property | Alcaftadine | This compound |

| Chemical Name | 6,11-Dihydro-11-(1-methyl-4-piperidinylidene)-5H-imidazo[2,1-b][2]benzazepine-3-carboxaldehyde | 6,11-Dihydro-11-(1-(methyl-d3)-4-piperidinylidene)-5H-imidazo[2,1-b][2]benzazepine-3-carboxaldehyde |

| CAS Number | 147084-10-4[4][5][6][7] | 1794775-80-6[2][8] |

| Molecular Formula | C₁₉H₂₁N₃O[7][8][9] | C₁₉H₁₈D₃N₃O[8] |

| Molecular Weight | ~307.4 g/mol [8][9] | ~310.42 g/mol [8] |

| Appearance | Solid[10] | Solid |

| Solubility | Insoluble in water; soluble in DMSO and Ethanol[10] | Expected to have similar solubility to Alcaftadine |

Section 2: Hazard Identification and GHS Classification

GHS Classification for Alcaftadine: [4][7][12]

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[4][7][12]

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[4][7][12]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[4][7][12]

-

Acute Oral Toxicity (Category 4): H302 - Harmful if swallowed.[7]

Hazard Pictograms:

Section 3: Safe Handling and Personal Protective Equipment (PPE)

The cornerstone of safely handling this compound lies in a combination of standard laboratory practices and specific measures to protect against its inherent hazards and maintain its isotopic integrity.

Engineering Controls

Effective engineering controls are the first line of defense in minimizing exposure.

-

Ventilation: Work with this compound in a well-ventilated area.[13] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[1][11]

-

Process Enclosure: For larger scale operations, consider using process enclosures or glove boxes to contain the material.[11]

Personal Protective Equipment (PPE)

Appropriate PPE is essential to prevent direct contact with the compound.

-

Eye Protection: Wear tightly fitting safety goggles or a face shield.[7][11][13]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[7][13] A lab coat or protective suit is also required to prevent skin contact.[7][11]

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH/MSHA-approved respirator.[7][11]

Special Considerations for Deuterated Compounds

Maintaining the isotopic purity of this compound is crucial for its intended research applications.

-

Inert Atmosphere: Many deuterated compounds are hygroscopic and susceptible to H/D exchange with atmospheric moisture.[1] To prevent isotopic dilution, handle this compound under an inert atmosphere, such as dry nitrogen or argon, whenever possible.[1][14][15]

-

Moisture Protection: Use dry glassware and equipment. Consider using single-use ampoules to minimize exposure to moisture.[14][15][16]

Experimental Workflow: Safe Weighing and Solution Preparation of this compound

This protocol outlines the step-by-step methodology for safely weighing and preparing a stock solution of this compound, integrating both chemical safety and isotopic integrity considerations.

Objective: To accurately weigh a solid sample of this compound and prepare a stock solution in a suitable deuterated solvent, minimizing exposure and preventing isotopic exchange.

Materials:

-

This compound (solid)

-

Deuterated solvent (e.g., DMSO-d6)

-

Analytical balance

-

Chemical fume hood

-

Inert gas source (Nitrogen or Argon) with manifold

-

Schlenk flask or similar sealable glassware

-

Dry, gas-tight syringe

-

Appropriate PPE (safety goggles, nitrile gloves, lab coat)

Protocol:

-

Preparation of Inert Atmosphere:

-

Place the sealed container of this compound, the Schlenk flask, and any necessary spatulas or weighing paper inside the chemical fume hood.

-

Purge the Schlenk flask with the inert gas for several minutes to displace any air and moisture.

-

-

Weighing the Compound:

-

Tare the Schlenk flask on the analytical balance.

-

Briefly remove the flask from the balance and, under a gentle positive pressure of the inert gas, quickly transfer the desired amount of this compound into the flask.

-

Seal the flask and re-weigh it to obtain the accurate mass of the compound.

-

-

Solvent Addition:

-

Ensure the deuterated solvent has been stored under an inert atmosphere.

-

Using a dry, gas-tight syringe that has been pre-flushed with inert gas, carefully withdraw the calculated volume of the deuterated solvent.[16]

-

Inject the solvent into the Schlenk flask containing the this compound.

-

-

Dissolution and Storage:

Section 4: Storage and Stability

Proper storage is critical for maintaining the chemical and isotopic integrity of this compound.

-

General Recommendations: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][11]

-

Container: Keep the container tightly closed to prevent contamination and moisture absorption.[11][13]

-

Refrigeration: For long-term storage, refrigeration is recommended to minimize potential degradation and solvent evaporation if in solution.[1][14][16]

Section 5: First-Aid and Emergency Procedures

In the event of exposure or a spill, prompt and appropriate action is crucial.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][7][11] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[7][11][13] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][11][13] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[7][11][13] |

Spill Management

-

Small Spills:

-

Evacuate unnecessary personnel from the area.

-

Ensure adequate ventilation and eliminate all ignition sources.[1]

-

Wearing appropriate PPE, sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[7][11]

-

Clean the spill area with a suitable solvent and then wash with soap and water.

-

-

Large Spills:

-

Evacuate the area immediately.

-

Contact your institution's emergency response team.

-

Firefighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5][11]

-

Specific Hazards: During a fire, irritating and toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides may be generated.[11]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][11]

Section 6: Toxicological and Pharmacological Profile

Alcaftadine is a potent H1 histamine receptor antagonist that also inhibits the release of histamine from mast cells.[8][12] Its mechanism of action involves preventing the itching associated with allergic conjunctivitis.[2][3][12] The metabolism of alcaftadine is primarily mediated by non-CYP450 cytosolic enzymes, converting it to an active carboxylic acid metabolite.[17][18][19] Both alcaftadine and its active metabolite have relatively low plasma protein binding.[12][17][19]

While specific toxicological data for this compound is not available, studies on Alcaftadine have shown no mutagenic or genotoxic effects in standard assays.[17] Animal reproduction studies did not reveal evidence of impaired fertility or harm to the fetus.[17]

Section 7: Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains.[13]

Visualizing Safety Workflows

Personal Protective Equipment (PPE) Decision Tree

Caption: PPE selection workflow for handling this compound.

Spill Response Workflow

Caption: Emergency response workflow for an this compound spill.

References

- BenchChem. (n.d.). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.

- National Center for Biotechnology Information. (n.d.). Alcaftadine. PubChem.

- ChemicalBook. (n.d.). This compound.

- Daicel Pharma Standards. (n.d.). Alcaftadine Impurities Manufacturers & Suppliers.

- ChemicalBook. (n.d.). Alcaftadine-13C-D3.

- CPHI Online. (n.d.). This compound. CLEARSYNTH LABS LIMITED.

- Global Substance Registration System. (n.d.). ALCAFTADINE.

- Cambridge Isotope Laboratories, Inc. (n.d.). Use and Handling of NMR Solvents Deuterated Chloroform.

- Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.

- Alfa Chemistry. (n.d.). Deuterated Solvents for NMR.

- Clearsynth Labs Pvt. Ltd. (n.d.). ALCAFTADINE - Material Safety Datasheet.

- Cayman Chemical. (2025, August 14). Safety Data Sheet - Alcaftadine.

- U.S. Food and Drug Administration. (n.d.). LASTACAFTTM (alcaftadine ophthalmic solution).

- KM Pharma Solution Private Limited. (n.d.). MSDS - Alcaftadine.

- Chromservis. (n.d.). Deuterated - Solvents, Reagents & Accessories.

- Acanthus Research Inc. (n.d.). Alcaftadine.

- ChemicalBook. (2025, December 13). ALCAFTADINE - Safety Data Sheet.

- CymitQuimica. (2025, December 17). SAFETY DATA SHEET - Alcaftadine.

- PharmaCompass. (n.d.). Alcaftadine | Drug Information, Uses, Side Effects, Chemistry.

- Torkildsen, G., & Shedden, A. (2011). Clinical pharmacology of alcaftadine, a novel antihistamine for the prevention of allergic conjunctivitis. Journal of Ocular Pharmacology and Therapeutics, 27(4), 377-383.

- APExBIO. (n.d.). Alcaftadine - Antihistamine for Allergic Conjunctivitis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | 1794775-80-6 [chemicalbook.com]

- 3. cphi-online.com [cphi-online.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. kmpharma.in [kmpharma.in]

- 6. Alcaftadine - Acanthus Research [acanthusresearch.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. Alcaftadine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. apexbt.com [apexbt.com]

- 11. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 12. Alcaftadine | C19H21N3O | CID 19371515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chemicalbook.com [chemicalbook.com]

- 14. labinsights.nl [labinsights.nl]

- 15. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 16. ukisotope.com [ukisotope.com]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. Alcaftadine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 19. Clinical pharmacology of alcaftadine, a novel antihistamine for the prevention of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Sensitivity Quantitation of Alcaftadine in Biological Matrices Using Alcaftadine-d3 as an Internal Standard

Executive Summary & Scientific Rationale

Alcaftadine is a potent H1-histamine receptor antagonist primarily used in ophthalmic formulations for allergic conjunctivitis.[1][] Due to the low dosage (typically 0.25% ophthalmic solution) and the route of administration, systemic plasma concentrations of the parent drug are extremely low—often peaking at approximately 60 pg/mL, while its active carboxylic acid metabolite reaches ~3 ng/mL.[][3][4]

This ultra-trace level quantitation presents a significant bioanalytical challenge. Standard external calibration is insufficient due to matrix effects (ion suppression/enhancement) inherent in Electrospray Ionization (ESI).

Why Alcaftadine-d3? The use of This compound (deuterated analog) as a Stable Isotope Labeled Internal Standard (SIL-IS) is not merely a regulatory preference but a chemical necessity for accuracy.

-

Co-elution: this compound is chemically identical to the analyte (differing only by mass). It co-elutes with Alcaftadine, experiencing the exact same moment-to-moment suppression from phospholipids or salts in the ion source.

-

Extraction Efficiency: It compensates for variability in recovery during Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE).

-

Mass Shift: The +3 Da mass shift (generated by a deuterated N-methyl group) is sufficient to avoid isotopic overlap (cross-talk) with the parent monoisotopic peak, ensuring signal purity.

Chemical & Physical Properties[5]

| Property | Analyte: Alcaftadine | Internal Standard: this compound |

| CAS Number | 147084-10-4 | 1794775-80-6 (Typical) |

| Molecular Formula | ||

| Molecular Weight | 307.39 g/mol | ~310.42 g/mol |

| Monoisotopic Mass (M+H)+ | 308.17 (Neutral) → 309.2 (Ion) | 311.19 (Neutral) → 312.2 (Ion) |

| LogP | ~2.6 (Lipophilic) | ~2.6 |

| pKa | Basic (Tertiary amine) | Basic |

Experimental Protocol

A. Reagents & Materials[5][6][7][8]

-

Standards: Alcaftadine (Reference Std >99%), this compound (IS, >98% isotopic purity).

-

Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Methyl tert-butyl ether (MTBE).

-

Additives: Formic Acid (FA), Ammonium Formate (10 mM).

-

Matrix: Human Plasma (K2EDTA) or Artificial Tear Fluid.

B. Stock Solution Preparation

-

Master Stock (Analyte): Dissolve 1 mg Alcaftadine in 1 mL MeOH (1 mg/mL).

-

Master Stock (IS): Dissolve 1 mg this compound in 1 mL MeOH.

-

Working IS Solution: Dilute IS stock to 10 ng/mL in 50:50 MeOH:Water.

-

Expert Insight: Do not make the IS concentration too high. It should produce a signal similar to the mid-range of your calibration curve (e.g., equivalent to 500 pg/mL of analyte) to prevent detector saturation or suppression of the analyte channel.

-

C. Sample Preparation (Liquid-Liquid Extraction)

Rationale: Given the pg/mL sensitivity requirement, Protein Precipitation (PPT) is often too "dirty," leading to high background noise. LLE using MTBE provides a clean extract and high recovery for lipophilic basic amines like Alcaftadine.

-

Aliquot: Transfer 200 µL of plasma/sample into a clean glass tube.

-

IS Addition: Add 20 µL of Working IS Solution (this compound). Vortex gently.

-

Buffer: Add 100 µL of 0.1 M Ammonium Hydroxide (pH ~10).

-

Mechanism:[][5] This basifies the sample, ensuring Alcaftadine is in its neutral (uncharged) state, maximizing its partition into the organic solvent.

-

-

Extraction: Add 2 mL of MTBE (Methyl tert-butyl ether).

-

Agitation: Shake/Vortex for 10 minutes.

-

Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

-

Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (or simply pipette carefully). Transfer the supernatant (organic layer) to a fresh tube.

-

Dry Down: Evaporate to dryness under Nitrogen stream at 40°C.

-

Reconstitution: Reconstitute in 100 µL of Mobile Phase (Initial Conditions).

D. LC-MS/MS Conditions[8][10][11]

Chromatography (LC):

-

Column: Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or equivalent.

-

Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0 min: 10% B

-

0.5 min: 10% B

-

3.0 min: 90% B

-

4.0 min: 90% B

-

4.1 min: 10% B (Re-equilibration)

-

Mass Spectrometry (MS):

-

Source: ESI Positive Mode.

-

Spray Voltage: 4500 V.

-

Temperature: 500°C.

MRM Transitions (Quantitation Table):

| Compound | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (eV) | Role |

| Alcaftadine | 309.2 | 238.1 | 100 | 25 | Quantifier |

| Alcaftadine | 309.2 | 171.1 | 100 | 35 | Qualifier |

| This compound | 312.2 | 241.1 * | 100 | 25 | IS Quantifier |

*Note on IS Transition: The transition 312.2 -> 241.1 assumes the d3-label (typically on the N-methyl group) is retained in the fragment. If the label is lost during fragmentation, the product ion will be 238.1. Always perform a "Product Ion Scan" on your specific IS lot to confirm.

Visualizing the Workflow & Mechanism

Diagram 1: Bioanalytical Workflow (LLE-LC-MS/MS)

Caption: Step-by-step extraction and analysis workflow ensuring maximum recovery and sensitivity.

Diagram 2: Internal Standard Correction Mechanism

Caption: How this compound corrects for matrix effects. Since suppression affects both equally, the ratio remains constant.

Method Validation Protocol (FDA/EMA Guidelines)

To ensure this method is robust enough for regulatory submission (IND/NDA), the following validation parameters must be met using the this compound IS.

A. Linearity & Sensitivity[7][8]

-

Range: 10 pg/mL (LLOQ) to 1000 pg/mL.

-

Requirement: Calibration curve must have r² > 0.99.

-

Weighting:

linear regression is recommended to prioritize accuracy at the low end (pg/mL levels).

B. Matrix Effect (The Critical IS Test)

Calculate the IS-Normalized Matrix Factor .

-

Extract 6 lots of blank plasma.

-

Spike post-extraction with Analyte and IS (Set A).

-

Prepare neat solution standards at same concentration (Set B).

-

Matrix Factor (MF) = Peak Area (A) / Peak Area (B).

-

IS-Normalized MF = MF (Analyte) / MF (IS).

-

Acceptance: The CV of the IS-Normalized MF across 6 lots must be < 15%. This proves this compound is effectively compensating for phospholipid suppression.

-

C. Accuracy & Precision

| QC Level | Concentration | Acceptance Criteria |

| LLOQ | 10 pg/mL | ± 20% |

| Low QC | 30 pg/mL | ± 15% |

| Mid QC | 400 pg/mL | ± 15% |

| High QC | 800 pg/mL | ± 15% |

Troubleshooting & Expert Tips

-

Metabolite Interference: Alcaftadine converts to a carboxylic acid metabolite (m/z ~339). Ensure your chromatography separates the parent (Alcaftadine) from the metabolite.[6] Although the masses differ, high concentrations of metabolite can cause source competition. The gradient provided (10% to 90% B) usually elutes the more polar metabolite earlier than the parent.

-

Carryover: Alcaftadine is "sticky" on glass and metallic surfaces due to its amine groups.

-

Solution: Use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1) to dissolve hydrophobic residues.

-

-

IS Purity: Ensure the this compound contains <0.5% of unlabeled Alcaftadine (d0). If d0 is present in your IS, it will contribute to the analyte signal, artificially raising your LLOQ and failing the blank test.

References

-

U.S. Food and Drug Administration (FDA). (2010). Clinical Pharmacology and Biopharmaceutics Review: Lastacaft (Alcaftadine). Retrieved from [Link]

-

National Institutes of Health (NIH) - PubChem. (n.d.). Alcaftadine Compound Summary. Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

Bohets, H., et al. (2011).[7] Clinical Pharmacology of Alcaftadine, a Novel Antihistamine for the Prevention of Allergic Conjunctivitis.[][4][5][7] Journal of Ocular Pharmacology and Therapeutics.[5][7] [Link]

Sources

- 1. Alcaftadine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. Alcaftadine | C19H21N3O | CID 19371515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lgmpharma.com [lgmpharma.com]

- 5. crsubscription.com [crsubscription.com]

- 6. longdom.org [longdom.org]

- 7. Alcaftadine: Selective Separation and Characterization of Degradation Products by LC–QTOF-MS/MS [ouci.dntb.gov.ua]

Application Note: Pharmacokinetic Profiling of Alcaftadine Using Deuterated Internal Standard (Alcaftadine-d3) by LC-MS/MS

Abstract & Scope

This application note details the protocol for the bioanalysis of Alcaftadine (Lastacaft®), a potent H1 histamine receptor antagonist, in biological matrices (human plasma and tear fluid) using Alcaftadine-d3 as a stable isotope-labeled internal standard (SIL-IS).

Accurate pharmacokinetic (PK) assessment of Alcaftadine is challenging due to its rapid metabolism into its active carboxylic acid metabolite and low systemic exposure following ophthalmic administration (

Compound Specifications & Chemical Logic

The selection of this compound is not arbitrary; it is a structural necessity for high-sensitivity LC-MS/MS. As a deuterated analog, it co-elutes with the analyte, experiencing the exact same ionization environment at the electrospray source, thereby normalizing signal suppression caused by phospholipids or salts.

Table 1: Physicochemical Profile

| Feature | Analyte: Alcaftadine | Internal Standard: this compound |

| CAS Registry | 147084-10-4 | 1794775-80-6 (example) |

| Chemical Formula | ||

| Molecular Weight | 307.39 g/mol | ~310.42 g/mol |

| Precursor Ion | 308.2 | 311.2 |

| LogP | ~1.6 (Moderate Lipophilicity) | ~1.6 |

| pKa | Basic (Tertiary amine) | Basic |

| Storage | -20°C, Desiccated | -20°C, Desiccated, Dark |

Critical Insight: Alcaftadine contains a tertiary amine and an aldehyde group.[1] The d3-label is typically located on the N-methyl group of the piperidine ring. Ensure the label is in a non-exchangeable position to prevent deuterium loss during sample preparation.

Experimental Workflow Visualization

The following diagram outlines the critical path from sample collection to data acquisition, highlighting where the Internal Standard (IS) acts as the quality control anchor.

Figure 1: High-level bioanalytical workflow. The IS is introduced immediately to track all subsequent variations.

Detailed Protocols

Protocol 1: Preparation of Stock and Working Solutions

Objective: Create stable reference solutions. Deuterated standards are expensive; minimize waste.

-

Primary Stock (1.0 mg/mL):

-

Weigh 1.0 mg of Alcaftadine and this compound (corrected for purity and salt form) into separate 1.5 mL amber glass vials.

-

Dissolve in Methanol (MeOH) . Avoid pure Acetonitrile (ACN) for stock storage as it may evaporate through septa more easily over time.

-

Storage: -20°C or -80°C. Stable for ~6 months (validate stability).

-

-

Working Internal Standard (WIS):

-

Dilute this compound stock with 50:50 MeOH:Water to a concentration of 50 ng/mL .

-

Note: The WIS concentration should yield a signal intensity similar to a mid-level calibration standard (e.g., 50% of ULOQ) but must not suppress the detector.

-

Protocol 2: Sample Preparation (Protein Precipitation - PPT)

Rationale: While Liquid-Liquid Extraction (LLE) offers cleaner extracts, PPT is preferred for high-throughput PK studies if sensitivity requirements (>10 pg/mL) are met. For ultra-trace analysis (<1 pg/mL), switch to LLE using MTBE.

Step-by-Step:

-

Thaw plasma samples on ice. Vortex for 10 seconds.

-

Aliquot 50 µL of plasma into a 96-well plate or 1.5 mL centrifuge tubes.

-

Spike IS: Add 20 µL of WIS (this compound) to all samples except the double blank. Vortex gently.

-

Precipitate: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) .

-

Agitate: Vortex vigorously for 2 minutes.

-

Centrifuge: 4,000 rpm (or 12,000 x g) for 15 minutes at 4°C.

-

Transfer: Transfer 150 µL of supernatant to a fresh plate.

-

Dilution (Optional): If the initial mobile phase is highly aqueous, dilute the supernatant 1:1 with water to prevent peak broadening (solvent effect).

Protocol 3: LC-MS/MS Method Parameters

Objective: Separate Alcaftadine from its carboxylic acid metabolite and interferences.

Liquid Chromatography (LC):

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

-

Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0.0 min: 10% B

-

0.5 min: 10% B

-

2.5 min: 90% B (Elute Analyte)

-

3.0 min: 90% B

-

3.1 min: 10% B (Re-equilibrate)

-

-

Flow Rate: 0.4 mL/min.

Mass Spectrometry (MS/MS):

-

Source: Electrospray Ionization (ESI), Positive Mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM).[7]

MRM Transitions (Example - Must Optimize):

| Compound | Precursor (Q1) | Product (Q3) | Collision Energy (eV) | Dwell Time (ms) |

|---|---|---|---|---|

| Alcaftadine | 308.2 | 272.1 | 25 | 50 |

| This compound | 311.2 | 275.1 | 25 | 50 |

Technical Note: The transition 308.2 -> 272.1 likely corresponds to the loss of water or the aldehyde moiety. Always perform a Product Ion Scan on your specific instrument to determine the most abundant fragment.

Logic of Mass Filtration (Graphviz)

Understanding how the Triple Quadrupole (QqQ) filters noise is essential for troubleshooting.

Figure 2: MRM filtering process. Only the specific parent-fragment pair reaches the detector.

Validation Criteria (FDA M10 Compliance)

To ensure the data generated is regulatory-grade, the method must pass specific criteria:

-

Selectivity: Analyze 6 lots of blank plasma. No interference >20% of the LLOQ (Lower Limit of Quantification) for the analyte, and >5% for the IS.

-

Linearity:

.[8] Weighting factor -

Accuracy & Precision:

-

Intra/Inter-run CV% must be within ±15% (±20% at LLOQ).

-

-

Matrix Effect (ME):

-

Calculate ME Factor = (Peak Area in Matrix / Peak Area in Solution).

-

Crucial: The IS-normalized Matrix Factor must have a CV < 15%. This proves this compound is effectively correcting for suppression.

-

-

Cross-Talk Check: Inject a pure this compound sample. Monitor the Alcaftadine (unlabeled) channel. If a peak appears, the IS is impure or the mass resolution is too wide.

Troubleshooting & Expert Tips

-

Issue: "Deuterium Effect" on Retention Time.

-

Observation: this compound elutes slightly earlier than Alcaftadine.

-

Cause: Deuterium is slightly more hydrophilic than Hydrogen.

-

Solution: This is usually negligible. If separation is >0.1 min, ensure the integration window covers both, or widen the window.

-

-

Issue: Low Recovery.

-

Observation: Signal is low, but IS ratio is fine.

-

Cause: Alcaftadine sticks to glass.

-

Solution: Use polypropylene plates and vials. Add 0.1% formic acid to the final injection solvent to keep the amine charged and soluble.

-

-

Issue: Carryover.

-

Observation: Peak in blank after a high standard.

-

Solution: Use a needle wash of 50:50:0.1 MeOH:ACN:Formic Acid.

-

References

-

U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 19371515, Alcaftadine. [Link]

-

European Medicines Agency (EMA). (2011). Assessment Report: Alcaftadine. (Provides metabolic pathway context). [Link]

Sources

- 1. Alcaftadine | C19H21N3O | CID 19371515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Alcaftadine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. publications.aap.org [publications.aap.org]

- 4. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. crsubscription.com [crsubscription.com]

- 7. eurl-pesticides.eu [eurl-pesticides.eu]

- 8. mdpi.com [mdpi.com]

Alcaftadine-d3 solution preparation and working concentrations.

Application Note: High-Performance Bioanalysis of Alcaftadine using Deuterated Internal Standards (Alcaftadine-d3)

Introduction

Alcaftadine (Lastacaft®) is a potent histamine H1 receptor antagonist used primarily for the prevention of itching associated with allergic conjunctivitis. In bioanalytical workflows—particularly for pharmacokinetic (PK) profiling where plasma concentrations can be extremely low (Cmax ~0.06 ng/mL following ocular dosing)—the use of a stable isotope-labeled internal standard (SIL-IS) is not merely recommended; it is essential.

This compound serves as the gold-standard SIL-IS for these assays. By co-eluting with the analyte, it compensates for:

-

Matrix Effects: Ion suppression or enhancement in the Electrospray Ionization (ESI) source.

-

Extraction Efficiency: Variability in recovery during protein precipitation or liquid-liquid extraction.

-

System Drift: Minor fluctuations in retention time and detector response.

This guide provides a rigorous, self-validating protocol for the preparation, handling, and application of this compound working solutions.

Physicochemical Properties & Handling

To ensure experimental success, the fundamental differences between the analyte and its deuterated analog must be understood.

| Property | Alcaftadine (Analyte) | This compound (Internal Standard) |

| CAS Number | 147084-10-4 | N/A (Labeled variant) |

| Molecular Formula | C₁₉H₂₁N₃O | C₁₉H₁₈D₃N₃O |

| Molecular Weight | ~307.39 g/mol | ~310.41 g/mol |

| Solubility | DMSO (>30 mg/mL), Methanol, Ethanol | DMSO, Methanol |

| LogP | ~3.2 (Lipophilic) | ~3.2 |

| pKa | ~7.16 (Basic) | ~7.16 |

| Storage (Solid) | -20°C, Protect from light | -20°C, Protect from light |

Critical Handling Constraints:

-

Light Sensitivity: Alcaftadine is sensitive to photodegradation. All solutions should be prepared in amber glassware or wrapped in aluminum foil.

-

Adsorption: Due to its lipophilicity (LogP ~3.2), Alcaftadine may adsorb to non-treated plastic surfaces at low concentrations (<10 ng/mL). Use silanized glass vials or low-binding polypropylene for working solutions.

Protocol 1: Stock Solution Preparation

Objective: Create a stable, high-concentration Master Stock Solution (1.0 mg/mL).

Reagents:

-

This compound Reference Standard (Solid).

-

Dimethyl Sulfoxide (DMSO) – LC-MS Grade (Preferred for stability).

-

Alternative: Methanol (MeOH) – LC-MS Grade (If DMSO is incompatible with downstream steps, though DMSO is superior for stock stability).

Procedure:

-

Equilibration: Allow the this compound vial to warm to room temperature (RT) for 30 minutes before opening to prevent condensation.

-

Weighing: Weigh approximately 1.0 mg of this compound into a 2 mL amber glass volumetric flask or silanized vial. Record the exact mass (e.g., 1.05 mg).

-

Correction Factor Calculation:

(Note: If the standard is supplied as a salt, e.g., HCl, you must correct to the free base weight). -

Dissolution: Add DMSO to dissolve. Vortex for 30 seconds.[1]

-

Volume Adjustment: Dilute to volume to achieve a final concentration of 1.0 mg/mL (1000 µg/mL) based on the Corrected Mass.

-

Storage: Aliquot into 100 µL volumes in amber cryovials. Store at -20°C or -80°C. Stability: >1 year.

Protocol 2: Working Standard & Calibration Strategy

Objective: Prepare a working Internal Standard (IS) solution suitable for "spiking" into biological matrices.

Target Concentration Logic: The IS concentration should ideally match the mid-range of your calibration curve or be sufficiently high to provide a stable signal without suppressing the analyte.

-

Typical Assay Range: 0.1 – 100 ng/mL.

-

Recommended IS Spiking Conc:20 ng/mL (in the final extract).

Workflow Diagram (Graphviz):

Caption: Step-by-step dilution workflow from Master Stock to Spiked Sample. Intermediate steps prevent pipetting errors associated with large single-step dilutions.

Detailed Dilution Steps:

-

Intermediate 1 (10 µg/mL): Transfer 10 µL of Master Stock (1 mg/mL) into 990 µL of Methanol.

-

Intermediate 2 (100 ng/mL): Transfer 10 µL of Intermediate 1 into 990 µL of 50:50 Methanol:Water .

-

Note: Using 50:50 organic/water here prevents precipitation when spiking into aqueous plasma later.

-

-

Working IS Solution (20 ng/mL): Dilute Intermediate 2 (e.g., 2 mL Inter 2 + 8 mL diluent).

Protocol 3: Sample Extraction (Protein Precipitation)

For high-throughput bioanalysis, Protein Precipitation (PPT) is efficient. However, for clinical sensitivity (<0.1 ng/mL), Liquid-Liquid Extraction (LLE) using Ethyl Acetate or MTBE is recommended. Below is the PPT protocol.

-

Aliquot: Transfer 100 µL of Plasma/Serum into a 1.5 mL microcentrifuge tube or 96-well plate.

-

IS Addition: Add 20 µL of Working IS Solution (20 ng/mL) .

-

Equilibration: Vortex gently (10 sec) and let stand for 5 mins. This allows the IS to bind to plasma proteins similarly to the analyte.

-

Precipitation: Add 300 µL of Ice-Cold Acetonitrile (containing 0.1% Formic Acid) .

-

Why Formic Acid? It disrupts protein binding and ensures the basic Alcaftadine remains in solution.

-

-

Vortex: High speed for 2 minutes.

-

Centrifugation: 14,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 200 µL of the supernatant to a clean vial/plate.

-

Dilution (Optional): If the peak shape is poor due to high organic content, dilute the supernatant 1:1 with Water (0.1% Formic Acid) before injection.

LC-MS/MS Conditions & Optimization

Chromatography (LC):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 2.1 x 50 mm, 1.8 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 3-5 minutes.

Mass Spectrometry (MS/MS):

-

Ionization: ESI Positive Mode.

-

MRM Transitions (Guideline):

-

Alcaftadine (d0): Precursor 308.2

Product (Quantifier). -

This compound (IS): Precursor 311.2

Product (Quantifier).

-

Critical Logic for IS Transition Selection: You must ensure the "Product Ion" for the d3-IS retains the deuterium label. If the fragmentation cleaves the labeled moiety (e.g., the N-methyl group), the IS will produce the same product ion as the analyte, causing "Cross-Talk."

Caption: Decision tree for selecting valid MRM transitions to prevent isotopic cross-talk.

Quality Control & System Suitability

To validate the "Trustworthiness" of this protocol, run the following checks before every batch:

-

Blank Check: Inject a Double Blank (Matrix only, no IS). Requirement: No peak at Alcaftadine retention time.

-

Zero Sample: Inject Matrix + IS. Requirement: No interference in the Analyte channel (this compound must not contribute to Alcaftadine signal).

-

IS Consistency: The peak area of the IS across all samples should have a CV < 15%.

-

Sensitivity Check: Inject the LLOQ (Lower Limit of Quantification). Signal-to-Noise (S/N) must be > 10.[2]

References

-

FDA Clinical Pharmacology Review (Lastacaft/Alcaftadine). (2010). Center for Drug Evaluation and Research. Application No: 022134Orig1s000. Link

-

US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Link

-

PubChem Compound Summary: Alcaftadine. National Center for Biotechnology Information. Link

-

Chavan, B. B., et al. (2018).[3][4] "Alcaftadine: Selective Separation and Characterization of Degradation Products by LC–QTOF-MS/MS." Chromatographia. Link[5]

Sources

Troubleshooting & Optimization

Technical Support Center: Alcaftadine & Alcaftadine-d3 Chromatographic Optimization

Current Status: Operational Topic: Resolution Control for Alcaftadine (ALC) and Alcaftadine-d3 (ALC-d3) Applicable For: LC-MS/MS Quantitation, Impurity Profiling, DMPK Studies

Executive Summary & Core Physics

The Challenge: Optimizing the resolution between a drug (Alcaftadine) and its deuterated internal standard (this compound) presents a dichotomy based on your analytical goal:

-

For LC-MS/MS Quantitation: You typically want Zero Resolution (

) . The Internal Standard (IS) must co-elute perfectly with the analyte to compensate for matrix effects and ionization suppression. -

For Isotopic Purity/Metabolism: You may require Partial Resolution (

) to characterize isotopic purity or study Hydrogen-Deuterium Exchange (HDX).

The Mechanism (The Deuterium Isotope Effect):

In Reversed-Phase Chromatography (RPLC), deuterium (

-

Key Driver: The magnitude of this separation is inversely proportional to temperature. Lower temperatures increase the separation factor (

); higher temperatures collapse it.

Diagnostic Workflows (Troubleshooting)

Workflow A: The "Unwanted Separation" (LC-MS/MS)

Symptom: Your IS peaks are eluting 0.1–0.2 minutes before the analyte, causing integration errors or failing to correct for matrix suppression.

Figure 1: Decision tree for eliminating the deuterium isotope effect to ensure co-elution in quantitative assays.

Technical FAQ & Optimization Protocols

Q1: Why is my this compound peak splitting or shouldering?

Diagnosis: This is often not true peak splitting but rather a partial separation of isotopologues or rotamers. Alcaftadine contains a tertiary amine and an imidazobenzazepine core (pKa ~7.16 and ~4.6). The Fix:

-

pH Control: Ensure your mobile phase pH is at least 2 units away from the pKa. For Alcaftadine, pH 9.5 (Ammonium Bicarbonate) or pH 3.0 (Formic Acid) is recommended. Operating near pH 7.0 will cause peak broadening due to protonation equilibrium.

-

Temperature: If the "shoulder" is the D3 analog separating from the H analog (in a mixed standard), increase the column temperature to 45°C .

Q2: How do I force them to co-elute for robust LC-MS quantitation?

Protocol: High-Convergence Method This method minimizes the hydrophobic difference between C-H and C-D bonds.

| Parameter | Recommended Setting | Rationale |

| Column | Waters XBridge BEH C18 or Phenomenex Kinetex Biphenyl | Hybrid particles (BEH) and Biphenyl phases show reduced isotope selectivity compared to high-load C18. |

| Mobile Phase A | 10mM Ammonium Acetate (pH 4.5) or 0.1% Formic Acid | Acidic pH ensures the tertiary amine is fully protonated, reducing hydrophobic retention overall. |

| Mobile Phase B | Acetonitrile (ACN) | ACN generally provides sharper peaks for basic amines than Methanol. |

| Temperature | 45°C – 50°C | CRITICAL: High temperature increases kinetic energy, masking the subtle lipophilicity difference between H and D. |

| Gradient | Steep (e.g., 5% to 95% B in 3 min) | Compresses the peaks, forcing them to merge. |

Q3: I need to separate them (e.g., for isotopic purity assessment). How?

Protocol: High-Resolution Method

To maximize the isotope effect (

| Parameter | Recommended Setting | Rationale |

| Column | High Carbon Load C18 (e.g., Kromasil C18, 5µm) | Maximizes hydrophobic interaction, amplifying the difference between C-H and C-D. |

| Temperature | 15°C – 20°C | CRITICAL: Lower temperature increases the separation factor ( |

| Mobile Phase | Methanol / Water (Isocratic) | Methanol promotes hydrogen bonding differences better than ACN. Isocratic hold allows the slight difference to propagate into a gap. |

| Flow Rate | Lower (0.3 mL/min) | Increases interaction time with the stationary phase. |

The "Alcaftadine Trap": Handling & Stability

Warning: Alcaftadine contains an aldehyde moiety (position 3 of the benzazepine).[1][2]

-

Risk: In methanolic solutions, aldehydes can form hemiacetals , leading to "ghost peaks" [M+32] in your MS spectrum.

-

Prevention:

-

Use Acetonitrile as the organic modifier if possible.

-

If Methanol is required, keep sample tray temperature at 4°C and analyze immediately.

-

Light Sensitivity: Alcaftadine is photosensitive [1]. Use amber glassware.

-

Mechanistic Visualization

The following diagram illustrates why the separation occurs and how the stationary phase interacts differently with the Protium (H) vs. Deuterium (D) forms.

Figure 2: Mechanistic basis of the Deuterium Isotope Effect in RPLC. The shorter C-D bond reduces the effective surface area for hydrophobic interaction.

References

-

Chavan, B. B., et al. (2018).[3] Alcaftadine: Selective Separation and Characterization of Degradation Products by LC–QTOF-MS/MS. Chromatographia.[3][4][5][6][7][8] Link

-

Turowski, M., et al. (2003). Deuterium Isotope Effects on Hydrophobic Interactions in Reversed-Phase Liquid Chromatography. Analytical Chemistry.[3][4][5][6][7][8][9][10][11] Link

-

FDA Center for Drug Evaluation and Research. (2010). Application Number: 22-134 (Lastacaft) - Clinical Pharmacology and Biopharmaceutics Review.Link

-

Wang, S., et al. (2007). Chromatographic deuterium isotope effect in liquid chromatography-mass spectrometry. Journal of Chromatography B. Link

Sources

- 1. Alcaftadine | C19H21N3O | CID 19371515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Update and clinical utility of alcaftadine ophthalmic solution 0.25% in the treatment of allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. crsubscription.com [crsubscription.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. academic.oup.com [academic.oup.com]

- 6. longdom.org [longdom.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. longdom.org [longdom.org]

- 9. resolvemass.ca [resolvemass.ca]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Potential for deuterium exchange in Alcaftadine-d3 during sample processing.

Topic: Potential for Deuterium Exchange in Alcaftadine-d3 Role: Senior Application Scientist Audience: Bioanalytical Researchers & Drug Development Scientists[1][2]

Executive Summary & Scientific Context